N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c18-21(19,10-5-6-10)16-12-4-2-1-3-11(12)13-9-17-7-8-20-14(17)15-13/h1-4,7-10,16H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSPAKWCAYRWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions to produce an intermediate, which is then further reacted to form the final product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex organic molecules. These methods often utilize automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule .
Scientific Research Applications
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Imidazo[2,1-b]thiazole Scaffolds
The imidazo[2,1-b]thiazole core is shared among several compounds, but substituent variations dictate divergent pharmacological profiles:
Key Observations :
- Substituent Effects : The cyclopropane group in the main compound may confer rigidity and metabolic resistance compared to bulkier substituents like the difluorophenyl group in or the coumarin ring in . Fluorinated groups (e.g., in T0901317) enhance lipophilicity and target affinity but may reduce solubility .
- Target Selectivity: The morpholinopyridinyl group in compound 5l () enhances VEGFR2 inhibition and selectivity for MDA-MB-231 cells, whereas coumarin derivatives () shift activity toward antiviral mechanisms .
Functional Analogues with Sulfonamide Moieties
Sulfonamide groups are common in kinase inhibitors and antivirals due to their hydrogen-bonding capacity. Notable comparisons include:
Pharmacokinetic and Toxicity Profiles
- Cytotoxicity : Compound 5l () shows superior selectivity (IC50 = 1.4 μM for MDA-MB-231 vs. 22.6 μM for HepG2), suggesting that substituents like 4-chlorophenyl improve tumor specificity .
- Antiviral Activity : Coumarin-imidazothiazole hybrids () inhibit Parvovirus B19 replication but exhibit cell-line-dependent toxicity, underscoring the sensitivity of biological activity to structural nuances .
Biological Activity
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly its inhibitory effects on Mycobacterium tuberculosis. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and potential applications in scientific research.
Target of Action
The primary target of this compound is pantothenate synthetase , an enzyme crucial for the biosynthesis of pantothenic acid (vitamin B5) in Mycobacterium tuberculosis. Inhibiting this enzyme disrupts the bacterium's ability to synthesize essential metabolites, leading to its growth inhibition .
Mode of Action
The compound's action involves several biochemical steps:
- Amine-induced N-deprotection : The initial step where protective groups are removed from the molecule.
- Oxidative aminocarbonylation : This reaction introduces a carbonyl group while maintaining the integrity of the imidazole and thiazole rings.
- Formation of a 2-ynamide intermediate : This stage is critical for subsequent reactions.
- Dearomative cyclization : The thioazolic nitrogen attacks the 2-ynamide, leading to cyclization.
- Aromatization by proton-shift isomerization : Finalizing the structure into a stable aromatic form .
Biochemical Pathways
The compound affects the pantothenate biosynthesis pathway , inhibiting the pantothenate synthetase enzyme and thus preventing the synthesis of essential coenzymes necessary for bacterial metabolism .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. It was designed using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, which suggest a promising profile for further development .
Antimicrobial Activity
Several studies have demonstrated that this compound exhibits significant antimicrobial activity against Mycobacterium tuberculosis. For example, it has shown IC50 values indicating effective inhibition at low concentrations .
Case Studies
- Inhibition of FAK in Cancer Models : Related compounds in the imidazo[2,1-b]thiazole class have been evaluated for their ability to inhibit focal adhesion kinase (FAK), which is overexpressed in various cancers. These studies suggest that compounds with similar structures could be effective in cancer therapy by modulating pathways involved in cell migration and proliferation .
- HCV NS4B Inhibitors : Research has also explored imidazo[2,1-b]thiazole derivatives as inhibitors of HCV NS4B, demonstrating their potential in antiviral applications. Compounds targeting this protein showed synergistic effects with existing antiviral drugs .
Chemical Reactions and Synthesis
The synthesis of this compound involves multi-step organic reactions:
- Cyclization with ethyl 2-chloro-3-oxobutanoate : Under reflux conditions in 1,4-dioxane.
- Continuous flow synthesis techniques : These methods enhance efficiency and scalability for industrial production .
Reaction Types
The compound can undergo various chemical reactions:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Adding hydrogen or removing oxygen.
- Substitution : Replacing functional groups with others .
Summary Table of Biological Activities
Q & A
Basic: What are the critical steps in synthesizing N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide?
Methodological Answer:
The synthesis typically involves:
- Stepwise assembly : Constructing the imidazo[2,1-b]thiazole core via cyclocondensation of thioamide intermediates with α-haloketones, followed by coupling to a cyclopropanesulfonamide moiety .
- Reaction optimization : Precise control of temperature, solvent polarity (e.g., ethanol or DMF), and stoichiometry to avoid side reactions (e.g., sulfonamide hydrolysis) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity, verified via HPLC .
Basic: How is the molecular structure validated for this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond angles and torsion angles, confirming the planar imidazo[2,1-b]thiazole system and cyclopropane ring geometry .
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can reaction yields be improved for cyclopropane ring formation?
Methodological Answer:
- Catalyst screening : Use transition-metal catalysts (e.g., Cu(I)) to stabilize strained intermediates during cyclopropanation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on cyclopropane precursors .
- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediate species, enabling rapid adjustments to reaction conditions .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core modifications : Synthesize analogs with halogenated aryl groups (e.g., 4-Cl, 6-F) on the imidazo[2,1-b]thiazole to assess electronic effects on target binding .
- Substituent variation : Replace cyclopropanesulfonamide with methylsulfonamide or acetyl groups to evaluate steric and hydrogen-bonding contributions .
- Biological assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) to correlate structural changes with inhibitory potency (IC₅₀) .
Advanced: How to address discrepancies in reported biological activity data?
Methodological Answer:
- Assay standardization : Replicate studies using identical cell lines (e.g., HCT-116 for anticancer screening) and ATP concentrations in kinase assays .
- Structural verification : Confirm batch-to-batch consistency via XRD to rule out polymorphic effects .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers linked to assay conditions .
Advanced: What computational approaches predict target interactions?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., Aurora kinase A), prioritizing hydrophobic interactions with the cyclopropane ring .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological nucleophiles (e.g., cysteine residues) .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent .
Basic: What in vitro assays are suitable for initial biological profiling?
Methodological Answer:
- Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
- Anticancer evaluation : MTT assays on NCI-60 cell lines, focusing on apoptosis markers (e.g., caspase-3 activation) .
- Kinase inhibition : ADP-Glo™ assays measuring ATP depletion in recombinant kinase systems .
Advanced: How to assess metabolic stability in preclinical studies?
Methodological Answer:
- Liver microsome assays : Incubate with human or rat microsomes (1 mg/mL), quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition : Screen against CYP3A4/2D6 isozymes using fluorogenic substrates to identify metabolic liabilities .
- Metabolite ID : High-resolution mass spectrometry (HRMS) detects phase I/II metabolites, guided by predictive software (e.g., Meteor Nexus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
